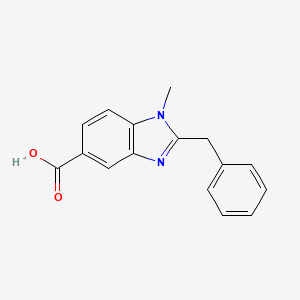

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-benzyl-1-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-14-8-7-12(16(19)20)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICYRTAFWQHKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can lead to the formation of benzimidazole-5-carboxylate esters .

Scientific Research Applications

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of corrosion inhibitors and as a precursor for functional materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzimidazole core structure allows for versatile interactions with various biomolecules, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

A. Lipophilicity and Solubility

Biological Activity

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the compound's biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a benzyl group and a carboxylic acid functional group. Its structural formula can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 2-benzyl-1-methyl-1H-benzimidazole-5-carboxylic acid

The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including:

- Staphylococcus aureus

- Staphylococcus epidermidis

- Klebsiella pneumoniae

- Escherichia coli

The compound's mechanism of action involves interference with carbohydrate metabolism and inhibition of microtubule polymerization, which are crucial for cellular integrity and function .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notable findings include:

- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC values indicating effective growth inhibition. For example, it showed promising results against MCF cell lines, enhancing apoptosis in a dose-dependent manner .

- In Vivo Studies : In animal models, treatment with this compound resulted in significant tumor growth suppression, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Microtubule Interference : By disrupting microtubule polymerization, the compound affects cellular processes such as mitosis and intracellular transport.

- Enzyme Inhibition : It may inhibit various enzymes involved in critical biochemical pathways, contributing to its antimicrobial and anticancer effects .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-1H-benzimidazole-5-carboxylic acid | CHNO | Lacks benzyl substitution; smaller structure |

| 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid | CHNO | Different position of carboxylic acid |

| 1-Methyl-1H-benzimidazole-7-carboxylic acid | CHNO | Different substitution pattern; potential different biological activity |

The unique combination of the benzyl group and the specific positioning of the carboxylic acid makes this compound particularly interesting for further research and application development.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Study on Anticancer Activity : A study involving various benzimidazole derivatives found that this compound had comparable efficacy to established chemotherapeutics like doxorubicin in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited lower minimum inhibitory concentration (MIC) values against resistant strains of bacteria compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. How can researchers design experiments to study its potential off-target effects in neurological systems?

- Methodological Answer : Perform calcium imaging on primary neuronal cultures to assess interference with ion channels. Screen against GPCR panels (e.g., Eurofins CEREP) and use patch-clamp electrophysiology to evaluate hERG channel inhibition. Cross-reference with transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.